molecular formula C20H17ClN4O4S B12137144 N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12137144
M. Wt: 444.9 g/mol
InChI Key: HXKGVCPXJLPAFM-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole derivatives functionalized with acetamide and sulfanyl groups. Its structure features:

  • A 1,2,4-triazole core substituted at positions 4 and 5 with furan-2-yl and furan-2-ylmethyl groups, respectively.
  • A sulfanyl bridge connecting the triazole to an acetamide moiety, which is further substituted with a 3-chloro-4-methoxyphenyl group.

The compound’s synthesis likely involves alkylation of a triazole-thione intermediate with chloroacetamide derivatives under basic conditions, as described for analogous compounds .

Properties

Molecular Formula

C20H17ClN4O4S

Molecular Weight

444.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17ClN4O4S/c1-27-16-7-6-13(10-15(16)21)22-18(26)12-30-20-24-23-19(17-5-3-9-29-17)25(20)11-14-4-2-8-28-14/h2-10H,11-12H2,1H3,(H,22,26)

InChI Key

HXKGVCPXJLPAFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)Cl

Origin of Product

United States

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an alkyne and an organic azide remains the most widely employed method for constructing 1,2,4-triazole derivatives. In this approach:

  • Reagents : Copper(I) iodide (5–10 mol%) acts as the catalyst in a DMF/water mixture at 60–80°C.

  • Yield Optimization : Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes while maintaining yields above 85%.

  • Regioselectivity Control : Substituent positioning on the triazole ring is governed by the electronic nature of the azide precursor. Electron-withdrawing groups on the azide favor 1,4-disubstituted triazoles.

Hydrazine-Nitrile Cyclocondensation

Alternative routes utilize hydrazine derivatives reacting with nitriles under acidic conditions:

  • Reaction Conditions : Ethanol/HCl (1:1 v/v) at reflux for 12–18 hours.

  • Byproduct Management : Excess hydrazine (2.5 equiv.) minimizes formation of bis-triazole impurities.

Sulfanyl Acetamide Linkage Formation

The critical sulfanyl bridge connects the triazole core to the chloro-methoxyphenyl acetamide:

Thiolation of Triazole Intermediate

  • Thiol Source : Potassium thioacetate (1.5 equiv.)

  • Reaction Conditions :

    • Solvent: Dimethylacetamide (DMAc)

    • Temperature: 50°C, 6 hours

    • Workup: Acidic hydrolysis (1M HCl) to liberate free thiol

Acetamide Coupling

  • Activation Strategy :

    • EDCI/HOBt-mediated coupling

    • Molar Ratio: 1:1.2 (triazole-thiol : chloro-methoxyphenyl acetamide)

    • Solvent System: Dichloromethane (DCM)/DMF (9:1)

    • Reaction Time: 12 hours at room temperature

    • Yield: 68–72% after recrystallization from ethanol/water

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Plant Scale
Reaction Volume50 mL500 L
Temperature ControlOil BathJacketed Reactor
Mixing EfficiencyMagnetic StirringTurbine Impeller
Purification MethodColumn ChromatographyCrystallization
Overall Yield58%63%

Key scale-up challenges include:

  • Exotherm Management : Gradual reagent addition protocols prevent thermal runaway during triazole formation.

  • Solvent Recovery Systems : DMF distillation units achieve >95% solvent recovery in continuous processes.

  • Crystallization Optimization : Anti-solvent (water) addition rate controlled at 0.5 L/min to ensure uniform crystal growth.

Analytical Characterization

Critical quality control checkpoints:

Spectroscopic Verification

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 1H, triazole-H)

    • δ 7.89–7.32 (m, 6H, aromatic protons)

    • δ 6.85–6.43 (m, 4H, furan protons)

  • HRMS : m/z calculated for C₂₁H₁₈ClN₅O₃S [M+H]⁺: 480.0824, found: 480.0821

Purity Assessment

  • HPLC Conditions :

    • Column: C18, 250 × 4.6 mm, 5 μm

    • Mobile Phase: Acetonitrile/0.1% formic acid (70:30)

    • Flow Rate: 1.0 mL/min

    • Retention Time: 8.92 min

Comparative Method Analysis

Method AspectAzide-Alkyne ApproachHydrazine-Nitrile Route
Reaction Time4–6 hours18–24 hours
Catalyst CostHigh (Cu catalysts)Low
Byproduct Formation<5%10–15%
ScalabilityExcellentModerate
Regiochemical ControlHighLow

The azide-alkyne method demonstrates superior efficiency for large-scale synthesis despite higher initial catalyst costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.

    Reduction: Reduction reactions can target the triazole ring or the chloro group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or thiourea under reflux conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dechlorinated or hydrogenated products.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and DNA.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway or the PI3K/Akt pathway, leading to effects on cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Triazole Positions 4/5) Phenyl Group Modifications Molecular Weight (g/mol) Reported Bioactivity
Target Compound 4: Furan-2-ylmethyl; 5: Furan-2-yl 3-Chloro-4-methoxyphenyl ~449.9* Anti-exudative (predicted)
N-(3,5-Dichlorophenyl)-2-{[5-(Furan-2-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4: Methyl; 5: Furan-2-yl 3,5-Dichlorophenyl 414.3 Not reported
2-{[5-(Furan-2-yl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,4,6-Trimethylphenyl)Acetamide 4: Phenyl; 5: Furan-2-yl 2,4,6-Trimethylphenyl 418.5 Not reported
N-(4-Ethoxyphenyl)-2-{[4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 4: Ethyl; 5: Pyrazin-2-yl 4-Ethoxyphenyl ~437.9* Not reported

Notes:

  • Halogen vs. Methoxy Groups : The 3-chloro-4-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may enhance receptor binding compared to purely halogenated analogues (e.g., 3,5-dichlorophenyl in ).
  • Furan vs. However, bulkier groups like 2,4,6-trimethylphenyl () may reduce solubility.
  • Anti-Exudative Activity: Analogues with 4-amino-5-(furan-2-yl)-triazole cores demonstrate anti-exudative effects in rodent models, suggesting the target compound may share this activity .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H15ClN4O3S
Molecular Weight: 378.8 g/mol
IUPAC Name: N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Canonical SMILES: CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CO3

The compound features a triazole moiety , which is known for its diverse pharmacological activities, including antifungal and antibacterial properties. The presence of the furan ring and the sulfanyl group further enhances its potential as a bioactive agent.

Synthesis

The synthesis involves multiple steps, starting with the formation of the triazole ring through cyclization reactions. The furan moiety is introduced via coupling reactions, often utilizing palladium-catalyzed techniques. The final assembly includes coupling the triazole-furan intermediate with the 3-chloro-4-methoxyphenyl acetamide moiety under basic conditions.

Antimicrobial Properties

Research indicates that compounds containing triazole structures exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal properties against various pathogens, including Aspergillus fumigatus and Candida albicans .

A study highlighted that triazole derivatives with specific substitutions showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM . This suggests that this compound could exhibit similar or improved antimicrobial efficacy due to its unique structural features.

Anticancer Activity

Triazole compounds are also being explored for their anticancer properties. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . The unique arrangement of functional groups in this compound may enhance its interaction with these targets.

Case Studies

  • Antifungal Activity : A recent study demonstrated that a related triazole compound exhibited an MIC of 1 μg/mL against Aspergillus fumigatus, suggesting that modifications like those in this compound could yield even more potent antifungal agents .
  • Antibacterial Efficacy : Another study evaluated various triazole derivatives against a panel of bacterial strains, revealing that compounds with similar structures had MIC values as low as 0.125 μg/mL against E. coli and S. aureus . This reinforces the potential of N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-y)-4-(furan-2-y methyl)-4H -1, 2 , 4 -triazol -3 - yl ] sulfanyl } acetamide in developing new antibacterial therapies.

Q & A

Q. Why do computational docking scores conflict with experimental IC₅₀ values?

  • Example : Docking predicts strong binding (ΔG = −10.5 kcal/mol) but IC₅₀ = 50 μM .
  • Factors :
  • Solvent effects (implicit vs. explicit solvent models).
  • Target flexibility (rigid vs. flexible receptor docking).
  • Solution : Perform molecular dynamics simulations (100 ns) to account for protein conformational changes .

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